molecular formula C24H25FN4O3S B11298497 N-(4-fluorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-fluorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11298497
M. Wt: 468.5 g/mol
InChI Key: STPHBUFBMUZWKK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxybenzyl group, and a hexahydropyrido[4,3-d]pyrimidin-2-yl moiety.

Preparation Methods

The synthesis of N-(4-fluorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps. The synthetic route typically starts with the preparation of the hexahydropyrido[4,3-d]pyrimidin-2-yl core, followed by the introduction of the methoxybenzyl and fluorobenzyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-fluorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-(4-fluorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C24H25FN4O3S

Molecular Weight

468.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H25FN4O3S/c1-32-21-5-3-2-4-17(21)13-29-11-10-20-19(14-29)23(31)28-24(27-20)33-15-22(30)26-12-16-6-8-18(25)9-7-16/h2-9H,10-15H2,1H3,(H,26,30)(H,27,28,31)

InChI Key

STPHBUFBMUZWKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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